molecular formula C22H21NO3S2 B12112175 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12112175
M. Wt: 411.5 g/mol
InChI Key: IZCHXEVRUDHFPB-MOSHPQCFSA-N
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Description

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzofuran moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylacetic acid, 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, and thiosemicarbazide. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization to form the thiazolidinone ring.

    Alkylation: The final step involves the alkylation of the thiazolidinone ring with 4-methoxyphenylacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Benzofurans: Compounds like amiodarone and psoralen, which contain a benzofuran moiety, are used for their antiarrhythmic and phototherapeutic effects.

Uniqueness

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21NO3S2

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21NO3S2/c1-14-11-17-12-16(5-8-19(17)26-14)13-20-21(24)23(22(27)28-20)10-9-15-3-6-18(25-2)7-4-15/h3-8,12-14H,9-11H2,1-2H3/b20-13-

InChI Key

IZCHXEVRUDHFPB-MOSHPQCFSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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